molecular formula C22H20FN5O3S B2651430 N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-63-0

N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2651430
CAS No.: 894034-63-0
M. Wt: 453.49
InChI Key: CGMGEXYUSONPKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a structurally complex molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl-linked oxalamide moiety. The oxalamide bridge connects a 2-ethoxyphenyl group (N1) to the thiazolo-triazole system (N2), conferring unique physicochemical and pharmacological properties. This compound belongs to a broader class of triazole-thiazole hybrids, which are recognized for their diverse bioactivities, including anticonvulsant, antimicrobial, and receptor-modulating effects .

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3S/c1-2-31-18-6-4-3-5-17(18)25-21(30)20(29)24-12-11-16-13-32-22-26-19(27-28(16)22)14-7-9-15(23)10-8-14/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMGEXYUSONPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core

      Starting Materials: 4-fluoroaniline, thiourea, and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, under reflux conditions to form the thiazolo[3,2-b][1,2,4]triazole core.

  • Attachment of the Ethyl Group

      Starting Materials: The thiazolo[3,2-b][1,2,4]triazole intermediate and ethyl bromide.

      Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Formation of the Oxalamide Linkage

      Starting Materials: The ethylated thiazolo[3,2-b][1,2,4]triazole and oxalyl chloride.

      Reaction Conditions: The reaction is conducted in an inert atmosphere, often using dry dichloromethane as the solvent, with a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Final Coupling with 2-Ethoxyaniline

      Starting Materials: The oxalamide intermediate and 2-ethoxyaniline.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or neutral conditions.

      Products: Oxidation of the ethoxy group to a carboxylic acid or aldehyde.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous conditions to prevent hydrolysis.

      Products: Reduction of the oxalamide group to an amine.

  • Substitution

      Reagents: Nucleophiles like sodium methoxide or potassium cyanide.

      Conditions: Typically performed in polar aprotic solvents.

      Products: Substitution of the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

    Solvents: Dichloromethane, dimethylformamide, ethanol.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds containing thiazole and triazole moieties. For instance, derivatives of thiazoles have been synthesized and tested for their effectiveness against various bacterial strains and fungi. The presence of the thiazolo[3,2-b][1,2,4]triazole structure in N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide suggests it may exhibit similar antimicrobial properties.

A study of related compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Compounds featuring oxalamide linkages and thiazole rings have shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that similar structures can effectively target cancer cell lines such as MCF7 (breast cancer) and others.

For example, derivatives related to this compound were evaluated for their cytotoxic effects using assays like the Sulforhodamine B assay. Results revealed that certain derivatives significantly inhibited cell growth, suggesting a potential role in cancer therapy .

Molecular Docking Studies

Molecular docking studies provide insights into how compounds interact with biological targets at the molecular level. For this compound, computational studies could predict its binding affinity to various receptors involved in disease pathways.

Such studies have been instrumental in understanding the binding modes of similar compounds with targets like protein kinases and enzymes critical for cancer progression or microbial resistance mechanisms .

Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism / Cell LineReference
N1-(...)-oxalamideAntimicrobialVarious bacterial strains
N1-(...)-oxalamideAnticancerMCF7 (breast cancer cells)
Related Thiazole DerivativesAntimicrobialFungal species
Thiazole-based CompoundsAnticancerVarious cancer cell lines

Mechanism of Action

The mechanism of action of N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiazolo[3,2-b][1,2,4]triazole moiety is known to interact with nucleic acids and proteins, suggesting a mechanism involving the disruption of biological pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

N1-(4-Methoxyphenyl) Derivative (CAS 894032-90-7)

A closely related compound, N1-(4-methoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (), differs only in the substitution pattern of the aromatic group attached to the oxalamide (4-methoxy vs. 2-ethoxy). This minor structural variation significantly impacts lipophilicity and metabolic stability. The 4-methoxy derivative has a molecular formula $ \text{C}{25}\text{H}{22}\text{FN}5\text{O}3\text{S} $ and a ChemSpider ID of 894032-90-5. Computational studies suggest that the 2-ethoxy group in the target compound may enhance steric hindrance, reducing susceptibility to enzymatic hydrolysis compared to the 4-methoxy analogue .

Chlorophenyl and Methoxyphenyl Thiazolo-Triazoles

describes 2-(4-chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole, which lacks the oxalamide side chain. This compound exhibits a melting point of 130–132°C and demonstrates moderate antimicrobial activity.

Pharmacological Analogues with Anticonvulsant Activity

6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 3c)

In a 2014 study (), 6-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) demonstrated potent anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Its ED${50}$ in the MES model was 32.7 mg/kg, surpassing phenytoin (ED${50}$ = 45.2 mg/kg). However, the absence of the oxalamide side chain in 3c limits its receptor-targeting versatility compared to the target compound, which may engage additional pathways via the oxalamide moiety .

6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 5b)

Compound 5b () showed dual efficacy in MES and PTZ models, with an ED$_{50}$ of 41.3 mg/kg in MES.

Functional Analogues with Oxalamide Linkages

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

S336 () is a high-potency umami taste receptor (hTAS1R1/hTAS1R3) agonist. Unlike the target compound, S336 lacks the thiazolo-triazole core but shares the oxalamide bridge. Rat hepatocyte studies revealed rapid metabolism of S336 without amide hydrolysis, suggesting that oxalamides generally resist enzymatic cleavage—a property likely shared by the target compound .

Data Tables: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Thiazolo-triazole + oxalamide 2-Ethoxyphenyl, 4-fluorophenyl ~527.58 (estimated) Anticonvulsant (predicted) -
3c (6-(4-Fluorophenyl)thiazolo-triazole) Thiazolo-triazole 4-Fluorophenyl 259.28 Anticonvulsant (ED$_{50}$ 32.7 mg/kg)
S336 (Oxalamide umami agonist) Oxalamide 2,4-Dimethoxybenzyl, pyridin-2-ylethyl 385.42 Umami receptor agonist
2-(4-Chlorophenyl)-6-(4-methoxyphenyl) Thiazolo-triazole 4-Chlorophenyl, 4-methoxyphenyl 341.82 Antimicrobial

Research Findings and Mechanistic Insights

  • Anticonvulsant Potential: The thiazolo-triazole core in the target compound is critical for sodium channel modulation, as demonstrated by analogues like 3c and 5b . The oxalamide group may enhance binding to GABA$_A$ receptors, a hypothesis supported by docking studies on similar triazole derivatives .
  • Metabolic Stability : Oxalamide-containing compounds (e.g., S336) exhibit resistance to amide hydrolysis in hepatocyte assays, suggesting prolonged in vivo half-life for the target compound .
  • Synthetic Challenges: The condensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with aromatic acids () mirrors the synthesis of the thiazolo-triazole core in the target compound. Phosphorus oxychloride is essential for activating carbonyl groups during cyclization .

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N1 2 ethoxyphenyl N2 2 2 4 fluorophenyl thiazolo 3 2 b 1 2 4 triazol 6 yl ethyl oxalamide\text{N1 2 ethoxyphenyl N2 2 2 4 fluorophenyl thiazolo 3 2 b 1 2 4 triazol 6 yl ethyl oxalamide}

This structure features a thiazole ring fused with a triazole moiety, which is known for enhancing biological activity through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in cancer metabolism and proliferation. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have demonstrated significant inhibitory effects against enzymes such as aromatase and carbonic anhydrase .
  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit potent anticancer properties across multiple cancer cell lines including renal cancer and melanoma . The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways.
  • Antimicrobial Effects : The thiazolo-triazole framework is also associated with antimicrobial properties. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Toxicity Profile

A critical aspect of evaluating any new compound is its toxicity. Preliminary studies on related 1,2,4-triazole derivatives have shown low toxicity levels in animal models. For example:

  • A study reported no toxic effects after administering a single subcutaneous injection at a dose of 40 mg/kg in guinea pigs . This suggests that this compound may also exhibit a favorable safety profile.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolo[3,2-b][1,2,4]triazole derivatives:

StudyFindings
Study 1 Investigated the anticancer properties on nearly 60 human cancer cell lines; showed significant activity against renal cancer and leukemia .
Study 2 Evaluated the enzyme inhibition potential; highlighted the ability to inhibit aromatase and other metabolic enzymes .
Study 3 Assessed toxicity parameters; confirmed low toxicity in animal models .
Study 4 Analyzed lipophilicity and ADME (Absorption, Distribution, Metabolism, Excretion) parameters; suggested promising drug-like properties .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including the formation of the thiazolo-triazole core via cyclization under acidic or catalytic conditions. Key steps include:

  • Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates .
  • Catalyst selection : Rhodium or palladium catalysts may enhance yield in cyclization steps, as observed in analogous triazole-thiazole syntheses .
  • Reaction monitoring : Track progress via TLC (silica gel GF254) and confirm completion using LC-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks based on analogous structures (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • X-ray crystallography : Resolve bond angles and dihedral angles in the thiazolo-triazole core (e.g., C–S–C angles ~105°) .
  • Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for thiazolo-triazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigate via:

  • Standardized bioassays : Use ATP-based luminescence for kinase inhibition studies (IC50 comparisons) .
  • HPLC purity checks : Require ≥98% purity (C18 column, acetonitrile/water gradient) to exclude inactive byproducts .
  • Docking studies : Compare binding poses (e.g., using AutoDock Vina) to explain variations in IC50 values across analogs .

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic and steric properties?

  • Methodological Answer : The substituent modulates reactivity and target interactions:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Steric maps : Compare van der Waals radii of substituents (e.g., 4-F vs. 4-Cl) to assess steric hindrance in binding pockets .
  • Solubility studies : Measure logP (estimated ~3.2) via shake-flask method to correlate fluorophenyl effects on hydrophobicity .

Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Determine binding kinetics (ka/kd rates) with immobilized kinase domains .
  • Cryo-EM : Resolve ligand-enzyme complexes at ≤3.0 Å resolution to identify hydrogen bonds with catalytic lysine residues .
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to differentiate competitive vs. allosteric inhibition .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?

  • Methodological Answer :

  • Preclinical modeling : Use log-transformed dosing (0.1–100 µM) in 3D spheroid assays to capture EC50 shifts due to metabolic instability .
  • Compartmental PK/PD models : Integrate hepatic clearance data (e.g., microsomal t1/2) to adjust dosing intervals .

Q. What statistical methods address variability in high-throughput screening (HTS) data for this compound?

  • Methodological Answer :

  • Z’-factor optimization : Maintain Z’ > 0.5 by including controls (e.g., staurosporine for kinase assays) .
  • Robust regression : Apply Huber loss functions to minimize outlier effects in dose-response curves .

Structural & Mechanistic Insights

Q. Why does the thiazolo[3,2-b][1,2,4]triazole core exhibit higher metabolic stability compared to benzotriazoles?

  • Methodological Answer :

  • Cytochrome P450 assays : Measure oxidation rates (e.g., CYP3A4-mediated depletion ≤20% over 60 min) .
  • Crystallographic data : The fused ring system reduces π-π stacking with heme iron, slowing oxidative metabolism .

Q. How can researchers leverage structure-activity relationships (SAR) to improve target selectivity?

  • Methodological Answer :

  • Analog synthesis : Replace the 2-ethoxyphenyl group with pyridyl or isoxazole moieties to alter hydrogen-bonding patterns .
  • Free-energy perturbation (FEP) : Simulate ΔΔG values for substituent modifications to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.